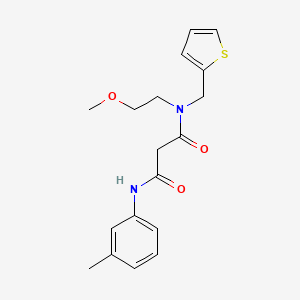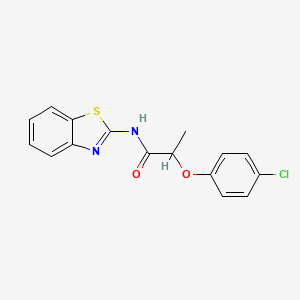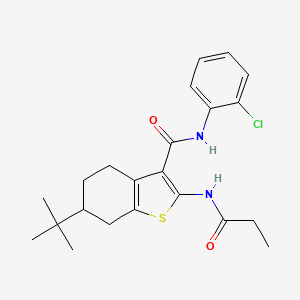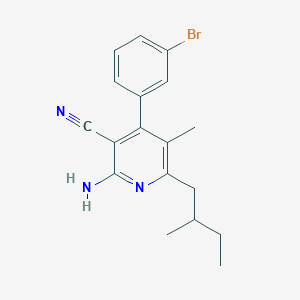
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide
Overview
Description
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide, also known as MET-TM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the malonamide family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and DNA. This compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the biosynthesis of thymidine, a nucleotide required for DNA synthesis. In addition, this compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the biosynthesis of tetrahydrofolate, a cofactor required for the biosynthesis of nucleotides.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including antitumor and anti-inflammatory activity. This compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide, including the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, the development of new derivatives of this compound with improved pharmacological properties is an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit antitumor and anti-inflammatory activity. The mechanism of action of this compound is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides and DNA. This compound has several advantages for lab experiments, including its high potency and selectivity against cancer cells, but also has some limitations, including its poor solubility in water and potential toxicity to normal cells. There are several future directions for research on this compound, including the optimization of its synthesis method and the development of new derivatives with improved pharmacological properties.
Scientific Research Applications
N-(2-methoxyethyl)-N'-(3-methylphenyl)-N-(2-thienylmethyl)malonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-(2-methoxyethyl)-N-(3-methylphenyl)-N'-(thiophen-2-ylmethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-3-6-15(11-14)19-17(21)12-18(22)20(8-9-23-2)13-16-7-4-10-24-16/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDRSXROLVMIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)N(CCOC)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934561.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3934563.png)


![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)
![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3934603.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3934618.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3934650.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)